3-cyclohexyl-1-hydroxy-1-(3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)urea
Description
N’-CYCLOHEXYL-N-HYDROXY-N-(3-{[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]AMINO}-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)UREA is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a thiazole ring, a hydroxyl group, and a urea moiety, which contribute to its unique chemical properties.
Properties
Molecular Formula |
C19H26N4O3S2 |
|---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
3-cyclohexyl-1-hydroxy-1-[3-[(E)-(4-hydroxyphenyl)methylideneamino]-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl]urea |
InChI |
InChI=1S/C19H26N4O3S2/c1-19(2)16(23(26)17(25)21-14-6-4-3-5-7-14)22(18(27)28-19)20-12-13-8-10-15(24)11-9-13/h8-12,14,16,24,26H,3-7H2,1-2H3,(H,21,25)/b20-12+ |
InChI Key |
RHWOETSLUPYWLP-UDWIEESQSA-N |
Isomeric SMILES |
CC1(C(N(C(=S)S1)/N=C/C2=CC=C(C=C2)O)N(C(=O)NC3CCCCC3)O)C |
Canonical SMILES |
CC1(C(N(C(=S)S1)N=CC2=CC=C(C=C2)O)N(C(=O)NC3CCCCC3)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-CYCLOHEXYL-N-HYDROXY-N-(3-{[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]AMINO}-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)UREA typically involves multiple steps, including the formation of the thiazole ring, the introduction of the hydroxyl group, and the coupling of the urea moiety. Common reagents used in these reactions may include cyclohexylamine, hydroxylamine, and various thiazole precursors. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N’-CYCLOHEXYL-N-HYDROXY-N-(3-{[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]AMINO}-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)UREA can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The thiazole ring and urea moiety can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N’-CYCLOHEXYL-N-HYDROXY-N-(3-{[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]AMINO}-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)UREA likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-CYCLOHEXYL-N-HYDROXY-N-(3-{[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]AMINO}-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)UREA may include other thiazole derivatives, urea-based compounds, and hydroxyl-containing molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
